molecular formula C8H7N3O2 B1585806 2-Methyl-4-nitro-1H-benzo[d]imidazole CAS No. 76320-88-2

2-Methyl-4-nitro-1H-benzo[d]imidazole

Cat. No. B1585806
CAS RN: 76320-88-2
M. Wt: 177.16 g/mol
InChI Key: NPNUZBBMRYRAPF-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-1H-benzo[d]imidazole, commonly referred to as MNBI, is a synthetic organic compound with a broad range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, and has been studied for its potential therapeutic applications. MNBI is a heterocyclic compound, containing nitrogen, carbon, and oxygen atoms, and is classified as an imidazole. MNBI has been studied for its potential therapeutic applications, as it has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Enzyme Inhibition and Metabolism

2-Methyl-4-nitro-1H-benzo[d]imidazole derivatives, such as nitrefazole, have been studied for their inhibitory effects on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Detailed NMR studies have confirmed the structural positioning of the nitro group in these compounds, which influences their pharmacological activity. These findings are significant for understanding the metabolic pathways and potential therapeutic uses of these compounds (Klink, Pachler, & Gottschlich, 1985).

Antihypertensive and Anti-Tumor Activities

5-Nitro benzimidazole derivatives, structurally similar to 2-Methyl-4-nitro-1H-benzo[d]imidazole, have been synthesized and evaluated for their antihypertensive activities. These compounds exhibit affinity for angiotensin II type 1 receptors and have shown significant effects in lowering blood pressure in animal models, alongside potential anti-tumor effects (Bao et al., 2015).

Crystallography and Molecular Structure

Studies on the crystal structure of 2-Methyl-5-nitro-1H-benzo[d]imidazole monohydrate and related compounds provide insights into the molecular configuration, intermolecular interactions, and stability of these compounds. These findings are crucial for the design and development of new drugs and materials (Ghalib et al., 2011).

Antibacterial Properties

Various 2-nitroimidazole derivatives, including those with the 2-Methyl-4-nitro-1H-benzo[d]imidazole framework, have been investigated for their antibacterial properties. These studies have contributed to the understanding of the antimicrobial potential of nitroimidazole compounds, which could lead to the development of new antibacterial agents (Khabnadideh et al., 2003).

Synthetic Methodology and Chemical Reactions

Research on the synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole and its derivatives has contributed to the development of novel synthetic methodologies. These studies are essential for the advancement of organic chemistry and the efficient production of these compounds for various applications (Kiran et al., 2017).

properties

IUPAC Name

2-methyl-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-6-3-2-4-7(11(12)13)8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNUZBBMRYRAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363758
Record name 2-Methyl-4-nitro-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitro-1H-benzo[d]imidazole

CAS RN

76320-88-2
Record name 2-Methyl-4-nitro-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitrobenzene-1,2-diamine (1.0 g) was dissolved in ethanol (90 mL) and 5N hydrochloric acid (24 mL), and to this solution was added 2,4-pentanedione (1.3 g). The mixture was heated for 3 hours under reflux, cooled down to room temperature and concentrated. To this concentrate was added ethyl acetate, and the mixture was washed successively with saturated aqueous sodium bicarbonate and water, and dried over sodium sulfate to give the title compound (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Llona-Minguez, A Hoglund, SA Jacques… - Journal of medicinal …, 2016 - ACS Publications
The dCTPase pyrophosphatase 1 (dCTPase) regulates the intracellular nucleotide pool through hydrolytic degradation of canonical and noncanonical nucleotide triphosphates (dNTPs)…
Number of citations: 43 pubs.acs.org

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